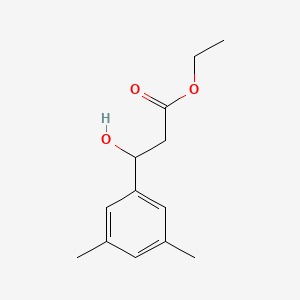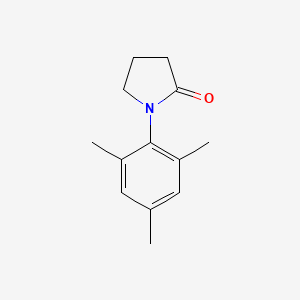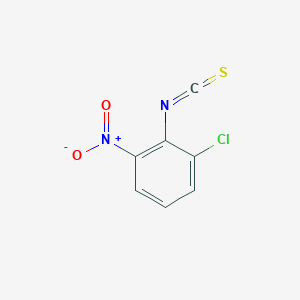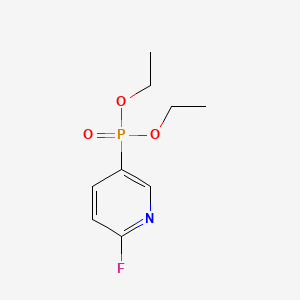
5-Bromo-4-(2,4-difluorophenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022610 is a chemical compound with unique properties that have garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022610 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically includes a series of steps involving the formation of intermediate compounds, followed by purification processes to isolate MFCD33022610.
Industrial Production Methods: Industrial production of MFCD33022610 is carried out on a large scale, utilizing advanced techniques to ensure consistency and quality. The process involves the use of specialized equipment and controlled environments to maintain the integrity of the compound. The preparation method is simple and easy to implement, making it suitable for industrial large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD33022610 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving MFCD33022610 typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of MFCD33022610 depend on the type of reaction and the reagents used. These products are often intermediates or derivatives that have distinct properties and applications.
Mechanism of Action
The mechanism of action of MFCD33022610 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact mechanism may vary depending on the application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds: MFCD33022610 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include those with analogous structures or functional groups.
Uniqueness: What sets MFCD33022610 apart from similar compounds is its specific chemical structure and the unique properties it exhibits. These properties make it particularly valuable for certain applications, distinguishing it from other compounds in its class .
Properties
Molecular Formula |
C10H5BrF2N2O |
|---|---|
Molecular Weight |
287.06 g/mol |
IUPAC Name |
5-bromo-4-(2,4-difluorophenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H5BrF2N2O/c11-10-9(14-8(4-16)15-10)6-2-1-5(12)3-7(6)13/h1-4H,(H,14,15) |
InChI Key |
PDTUFOLVEWREIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13688311.png)
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)

![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)





